An In-depth Technical Guide to Methyl 3-amino-6-chloropyrazine-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 3-amino-6-chloropyrazine-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
Methyl 3-amino-6-chloropyrazine-2-carboxylate is a highly functionalized pyrazine derivative that has emerged as a critical building block in medicinal chemistry. Its strategic substitution pattern, featuring an amino group, a chloro group, and a methyl ester, provides a versatile scaffold for the synthesis of a wide array of complex heterocyclic compounds. This guide offers a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, analytical characterization, and its significant applications in the development of targeted therapeutics, particularly kinase inhibitors. For researchers and drug development professionals, this molecule represents a key intermediate for accessing novel chemical matter with significant therapeutic potential.
Physicochemical Properties and Chemical Identifiers
A thorough understanding of the physicochemical properties of Methyl 3-amino-6-chloropyrazine-2-carboxylate is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological environments.
| Property | Value | Reference |
| IUPAC Name | Methyl 3-amino-6-chloropyrazine-2-carboxylate | |
| CAS Number | 1458-03-3 | [1] |
| Molecular Formula | C₆H₆ClN₃O₂ | [1] |
| Molecular Weight | 187.58 g/mol | [1] |
| Appearance | Pale Yellow Solid | [2] |
| Melting Point | 159-161 °C | [2] |
| Boiling Point (Predicted) | 334.7 ± 37.0 °C | [2] |
| Density (Predicted) | 1.465 g/cm³ | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| pKa (Predicted) | -1.67 ± 0.10 | [2] |
| Canonical SMILES | COC(=O)C1=NC(=CN=C1N)Cl | |
| InChI Key | FHNINJWBKUOOAV-UHFFFAOYSA-N |
Synthesis and Mechanistic Elucidation
The synthesis of Methyl 3-amino-6-chloropyrazine-2-carboxylate is most commonly achieved through the electrophilic chlorination of its precursor, Methyl 3-aminopyrazine-2-carboxylate, using N-chlorosuccinimide (NCS) as the chlorinating agent. This method is efficient and provides a high yield of the desired product.[2]
Experimental Protocol
Materials:
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Methyl 3-aminopyrazine-2-carboxylate
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N-chlorosuccinimide (NCS)
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Acetonitrile (CH₃CN)
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Petroleum ether
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Ethyl acetate
Procedure:
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In a 1 L three-neck flask, dissolve Methyl 3-aminopyrazine-2-carboxylate (100 g, 0.653 mol) in acetonitrile (500 mL).[2]
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Add N-chlorosuccinimide (NCS) (87.2 g, 0.653 mol) to the solution.[2]
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Heat the reaction mixture to 82 °C and maintain this temperature with stirring for 12 hours to ensure the reaction goes to completion.[2]
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After 12 hours, remove the acetonitrile solvent by distillation under reduced pressure.[2]
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The resulting crude product is then purified by recrystallization from a mixed solvent system of petroleum ether and ethyl acetate.[2]
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The final product, Methyl 3-amino-6-chloropyrazine-2-carboxylate, is obtained as bright green crystals (112.7 g, 92% yield).[2]
Causality Behind Experimental Choices
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Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) is selected as the chlorinating agent due to its ability to act as a source of electrophilic chlorine (Cl⁺) under neutral to slightly acidic conditions. It is a stable, easy-to-handle solid, making it a safer and more convenient alternative to gaseous chlorine.
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Solvent Selection: Acetonitrile is an appropriate solvent for this reaction as it is relatively polar, capable of dissolving the reactants, and has a suitable boiling point for the reaction temperature. It is also relatively inert under the reaction conditions.
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Reaction Temperature and Time: The reaction is heated to 82 °C for 12 hours to provide sufficient thermal energy to overcome the activation energy of the electrophilic aromatic substitution, ensuring a high conversion rate to the desired product.[2]
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Purification Method: Recrystallization is an effective method for purifying the solid product, as it allows for the removal of unreacted starting materials and the succinimide byproduct, resulting in a high-purity crystalline final product.[2]
Detailed Reaction Mechanism
The chlorination of Methyl 3-aminopyrazine-2-carboxylate with NCS proceeds via an electrophilic aromatic substitution mechanism. The amino group at the 3-position is a strong activating group, directing the electrophilic attack to the ortho and para positions. In this case, the 6-position is electronically favored for substitution.
Caption: Electrophilic Aromatic Substitution Mechanism.
Analytical Characterization
Due to the limited availability of published experimental spectra for Methyl 3-amino-6-chloropyrazine-2-carboxylate, this section provides predicted mass spectrometry data and representative spectroscopic data for structurally similar compounds to aid in characterization.
Mass Spectrometry (Predicted)
The following table summarizes the predicted m/z values for various adducts of Methyl 3-amino-6-chloropyrazine-2-carboxylate.
| Adduct | Predicted m/z |
| [M+H]⁺ | 188.02213 |
| [M+Na]⁺ | 210.00407 |
| [M-H]⁻ | 186.00757 |
Data obtained from computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Representative Data)
¹H NMR (DMSO-d₆, 300 MHz) of 3-Amino-6-chloropyridazine: The aromatic protons on the pyridazine ring would be expected to appear in the downfield region, typically between δ 6.0 and 8.0 ppm. The amino protons would likely appear as a broad singlet.
¹³C NMR (DMSO-d₆, 75.4 MHz) of 3-Amino-6-chloropyridazine: The carbon atoms of the heterocyclic ring would resonate in the aromatic region of the spectrum, generally between δ 110 and 160 ppm.
Infrared (IR) Spectroscopy (Representative Data)
The IR spectrum of a similar compound, 3-amino-6-chloropyridazine, would show characteristic absorption bands. For the title compound, one would expect to see:
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N-H stretching: Around 3300-3500 cm⁻¹ from the amino group.
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C=O stretching: A strong absorption around 1700-1730 cm⁻¹ from the methyl ester carbonyl group.
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C=N and C=C stretching: In the 1500-1600 cm⁻¹ region, characteristic of the pyrazine ring.
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C-Cl stretching: Typically in the fingerprint region, below 800 cm⁻¹.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
Methyl 3-amino-6-chloropyrazine-2-carboxylate is a valuable intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The pyrazine core serves as a versatile scaffold that can be elaborated to interact with the ATP-binding site of various kinases.
Synthesis of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibitors
The title compound is a key reagent in the design and synthesis of aminopyrazine derivatives that act as inhibitors of MK-2.[2] MK-2 is a serine/threonine kinase involved in inflammatory signaling pathways, making it an attractive target for the treatment of inflammatory diseases.
Caption: General synthetic workflow to kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The aminopyrazine core of molecules derived from the title compound typically forms key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. The substituents at the 6-position (derived from the chloro group) and the elaboration of the ester and amino groups allow for the exploration of different pockets within the active site to enhance potency and selectivity. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, derivatives of 3-aminopyrazine-2-carboxamide have shown significant promise.[3]
Safety and Handling
As a chlorinated heterocyclic compound, Methyl 3-amino-6-chloropyrazine-2-carboxylate should be handled with appropriate care in a laboratory setting. While specific toxicity data (e.g., LD50) is not available, the safety precautions for similar compounds should be followed.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2]
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Methyl 3-amino-6-chloropyrazine-2-carboxylate is a synthetically valuable and versatile building block with significant applications in the field of drug discovery. Its efficient synthesis and the strategic placement of its functional groups make it an ideal starting material for the creation of diverse libraries of compounds, particularly for targeting protein kinases. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this important chemical entity, enabling them to leverage its full potential in their research and development endeavors.
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